4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structural framework, which includes a pyrrole ring fused with a pyrimidine moiety. Its chemical formula is CHClN, and it has garnered attention in various fields of organic chemistry and medicinal research due to its potential biological activities.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be synthesized through several methods, utilizing different starting materials and reaction conditions. It falls under the classification of heterocycles, specifically as a substituted pyrrolopyrimidine. The compound is of interest in pharmaceutical chemistry due to its structural similarity to various biologically active molecules.
The synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been approached through multiple synthetic routes:
These methods showcase the versatility in synthesizing this compound while maintaining a focus on yield and operational efficiency.
The molecular weight of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is approximately 185.62 g/mol, with a melting point that varies based on purity and preparation methods.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine participates in various chemical reactions, including:
These reactions are significant for developing derivatives with enhanced biological activities.
The mechanism of action for 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine primarily involves its interaction with biological targets at the molecular level. The compound's ability to act as a nucleophile allows it to participate in various biochemical pathways:
The physical properties of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine include:
Chemical properties include:
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several applications in scientific research:
Privileged scaffolds are molecular frameworks with demonstrated promiscuity for binding multiple biological targets while maintaining favorable drug-like properties. The concept, formalized by Evans in 1988, recognizes heterocyclic systems that serve as versatile templates for generating pharmacologically diverse compounds [9]. Historically, heterocycles like benzodiazepines, indoles, and quinazolines have enabled drug discovery across therapeutic areas, owing to their ability to:
Pyrrolopyrimidines exemplify modern privileged scaffolds, evolving from early nucleoside antibiotics (e.g., toyocamycin, 1956) to targeted kinase inhibitors (e.g., tofacitinib, 2012) [1] [3]. Their rise parallels medicinal chemistry’s shift toward structure-based design, where fused bicyclic systems provide rigid platforms for probing enzyme active sites.
Table 1: Evolution of Key Privileged Scaffolds in Drug Discovery
Decade | Scaffold | Representative Drugs | Therapeutic Area |
---|---|---|---|
1960s | Benzodiazepine | Diazepam | CNS (Anxiolytic) |
1980s | Fluoroquinolone | Ciprofloxacin | Anti-infective |
1990s | Benzofuran | Amiodarone | Cardiovascular |
2000s | Pyrrolopyrimidine | Tofacitinib | Autoimmune/Oncology |
Pyrrolopyrimidines belong to the 7-deazapurine family, characterized by a pyrrole ring fused to pyrimidine at bonds connecting C4a-C8a (pyrrolo[2,3-d]pyrimidine) or C4a-N8 (pyrrolo[3,2-d]pyrimidine) [3] [7]. Systematic naming follows:
For 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine:
Table 2: Comparative Analysis of Fused Bicyclic Heterocycles
Scaffold | Ring Fusion | Key Functionalization Sites | Bioactivity Relevance |
---|---|---|---|
Pyrrolo[2,3-d]pyrimidine | [2,3-d] (C4a-C8a) | 2, 4, 7 | Kinase hinge-binding mimic |
Pyrrolo[3,2-d]pyrimidine | [3,2-d] (C4a-N8) | 4, 6, 7 | Antifolates, kinase inhibitors |
Imidazo[1,2-a]pyridine | [1,2-a] (C3-N1) | 3, 6, 8 | GABAergic agents, antivirals |
Thieno[2,3-d]pyrimidine | [2,3-d] (C4a-C8a) | 2, 4, 6 | EGFR/VEGFR2 inhibitors |
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has become a cornerstone in kinase inhibitor development due to its:
Clinical impact is evidenced by FDA-approved drugs:
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine represents a strategic intermediate for multikinase inhibitors. Key attributes include:
Table 3: Clinically Utilized Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Drug (Year Approved) | Core Modification | Primary Targets | Indications |
---|---|---|---|
Tofacitinib (2012) | 7H-Pyrrolo[2,3-d]pyrimidine | JAK1/3 | Rheumatoid arthritis, UC |
Baricitinib (2018) | 7H-Pyrrolo[2,3-d]pyrimidine | JAK1/2 | Rheumatoid arthritis, COVID-19 |
Ruxolitinib (2011) | 7H-Pyrrolo[2,3-d]pyrimidine | JAK1/2 | Myelofibrosis, polycythemia vera |
Ribociclib (2017) | 7H-Pyrrolo[2,3-d]pyrimidine | CDK4/6 | Breast cancer |
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | N/A (Building block) | N/A | Synthetic intermediate for kinase inhibitors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: